molecular formula C11H13ClN2O B8379410 6-Amino-1-(3-chloropropionyl)indoline

6-Amino-1-(3-chloropropionyl)indoline

Cat. No. B8379410
M. Wt: 224.68 g/mol
InChI Key: JZOXBTDTESIEEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05773618

Procedure details

260 mg (2.2 mmol) of 6-amino-1-(3-chloropropionyl)indoline (prepared as described in Preparation 6) were dissolved in 10 ml of methylene chloride, and 450 mg (2.0 mmol) of nitrosonium tetrafluoroborate were added to the resulting solution while ice-cooling so that the internal temperature was maintained at 10° C. or lower. The mixture was then stirred while ice-cooling for 30 minutes. At the end of this time, 10 ml of 1,2-dichlorobenzene were added to the mixture, and the mixture was stirred at 90° C. for 1 hour. The solvent was then removed from the reaction mixture by distillation under reduced pressure and the resulting residue was purified by silica gel column chromatography, using a 4:1 by volume mixture of hexane and ethyl acetate as the eluent, to give 97 mg (0.39 mmol) of the title compound as crystals (yield: 20%).
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
20%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][N:8]2[C:11](=[O:15])[CH2:12][CH2:13][Cl:14])=[CH:4][CH:3]=1.[F:16][B-](F)(F)F.N#[O+].ClC1C=CC=CC=1Cl>C(Cl)Cl>[Cl:14][CH2:13][CH2:12][C:11]([N:8]1[C:9]2[C:5](=[CH:4][CH:3]=[C:2]([F:16])[CH:10]=2)[CH2:6][CH2:7]1)=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
260 mg
Type
reactant
Smiles
NC1=CC=C2CCN(C2=C1)C(CCCl)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
450 mg
Type
reactant
Smiles
F[B-](F)(F)F.N#[O+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred while ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling so that the internal temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at 90° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was then removed from the reaction mixture by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography
ADDITION
Type
ADDITION
Details
by volume mixture of hexane and ethyl acetate as the eluent

Outcomes

Product
Name
Type
product
Smiles
ClCCC(=O)N1CCC2=CC=C(C=C12)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.39 mmol
AMOUNT: MASS 97 mg
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 19.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.